![molecular formula C11H14N4 B11728286 6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)
6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine
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Overview
Description
6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine is a compound that features both imidazole and pyridine rings Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(propan-2-yl)-1H-imidazole with 3-aminopyridine under reflux conditions in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Scientific Research Applications
6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in the conformation and activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(propan-2-yl)-1H-imidazole
- 3-aminopyridine
- 6-(1H-imidazol-1-yl)pyridine
Uniqueness
6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Biological Activity
6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula: C₁₁H₁₄N₄
- Molecular Weight: 202.26 g/mol
The structure features a pyridine ring substituted with an imidazole group, which may contribute to its biological properties.
The biological activity of this compound primarily involves:
- Kinase Inhibition: The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling and proliferation.
- Antitumor Activity: Preliminary studies suggest that it exhibits significant antitumor properties by inducing apoptosis in cancer cells.
Antitumor Efficacy
Research has demonstrated the compound's potential in inhibiting tumor growth across several cancer cell lines. The following table summarizes its activity against different types of cancer:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 12.5 | Inhibition of proliferation |
HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Case Studies
-
Study on A549 Cells:
A study evaluated the effect of the compound on A549 lung cancer cells, revealing an IC₅₀ of 15 µM, indicating potent antiproliferative effects and apoptosis induction through caspase activation. -
MCF-7 Cells:
In MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC₅₀ = 12.5 µM), attributed to the inhibition of key signaling pathways involved in cell survival. -
HeLa Cells:
The compound was also assessed in HeLa cervical cancer cells, where it exhibited an IC₅₀ of 10 µM, demonstrating its capability to disrupt the cell cycle and induce apoptosis.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates moderate absorption and distribution properties. Toxicity studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity towards normal cells while effectively targeting cancerous cells.
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
6-(2-propan-2-ylimidazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H14N4/c1-8(2)11-13-5-6-15(11)10-4-3-9(12)7-14-10/h3-8H,12H2,1-2H3 |
InChI Key |
TYRTZKHJPINMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1C2=NC=C(C=C2)N |
Origin of Product |
United States |
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